molecular formula C11H14O2 B14559797 (2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 62082-69-3

(2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B14559797
CAS No.: 62082-69-3
M. Wt: 178.23 g/mol
InChI Key: IOYMHUMHEGERFJ-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, with its unique stereochemistry, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral catalyst to ensure the desired stereochemistry is achieved. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the cyclization and subsequent reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antioxidant and anti-inflammatory effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins involved in metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound with different stereochemistry.

    2-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-one: An oxidized form of the compound with a carbonyl group.

Uniqueness

The unique stereochemistry of (2S,4S)-2-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol distinguishes it from its enantiomers and other similar compounds. This stereochemistry can significantly impact its biological activity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

62082-69-3

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2S,4S)-2-ethyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C11H14O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-6,8,10,12H,2,7H2,1H3/t8-,10-/m0/s1

InChI Key

IOYMHUMHEGERFJ-WPRPVWTQSA-N

Isomeric SMILES

CC[C@H]1C[C@@H](C2=CC=CC=C2O1)O

Canonical SMILES

CCC1CC(C2=CC=CC=C2O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.